1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene

Catalog No.
S2656515
CAS No.
22304-66-1
M.F
C11H12O4
M. Wt
208.213
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene

CAS Number

22304-66-1

Product Name

1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene

IUPAC Name

1-(5-acetyl-2,4-dihydroxy-3-methylphenyl)ethanone

Molecular Formula

C11H12O4

Molecular Weight

208.213

InChI

InChI=1S/C11H12O4/c1-5-10(14)8(6(2)12)4-9(7(3)13)11(5)15/h4,14-15H,1-3H3

InChI Key

VTXPYYTZBSOMMH-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC(=C1O)C(=O)C)C(=O)C)O

solubility

not available

1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene, also known by its systematic name and chemical formula C11H12O4\text{C}_{11}\text{H}_{12}\text{O}_{4}, is an aromatic compound characterized by the presence of two acetyl groups and two hydroxyl groups on a methyl-substituted benzene ring. This compound exhibits a complex structure that allows for various chemical interactions and biological activities. Its molecular structure can be visualized as a benzene ring with hydroxyl groups located at the 2 and 4 positions, acetyl groups at the 1 and 5 positions, and a methyl group at the 3 position, contributing to its unique properties and reactivity .

There is no current information available on the specific mechanism of action of 1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene in biological systems.

Limitations and Future Research

Scientific research on 1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene appears to be limited. Further investigations could be directed towards:

  • Elucidating its potential biological activity or applications in medicinal chemistry.
  • Determining its physical and chemical properties experimentally.
  • Exploring its reactivity in various chemical transformations.

While 1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene (also known as 1-(5-Acetyl-2,4-dihydroxy-3-methylphenyl)ethan-1-one) has a CAS registry number (22304-66-1) and basic information available on chemical databases like Molbase [], there is currently limited scientific research directly referencing its specific applications.

Potential Research Areas:

Based on its chemical structure, 1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene possesses features suggestive of potential research interest in various scientific fields:

  • Organic Synthesis: The presence of multiple functional groups (acetyl, hydroxyl, and methyl) could make it a valuable intermediate or precursor in organic synthesis for the development of more complex molecules with desired properties [].
  • Medicinal Chemistry: The combination of aromatic rings, ketone groups, and hydroxyl groups could be of interest in medicinal chemistry for exploring potential biological activities, although further studies are needed to confirm any specific pharmacological effects [].
  • Material Science: The aromatic structure and functional groups might be relevant in material science research, potentially for applications in the development of new polymers or functional materials. However, further investigation is necessary to understand its suitability and specific properties [].

  • Oxidation: The compound can undergo oxidation reactions, which may lead to the formation of quinones or other oxidized derivatives.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  • Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles due to the electrophilic nature of the acetyl groups .

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of 1,5-diacetyl-2,4-dihydroxy-3-methylbenzene has been explored in various studies. It exhibits potential antioxidant properties, which are attributed to its ability to scavenge free radicals. Additionally, some studies suggest that compounds with similar structures may possess antimicrobial properties, although specific data on this compound is limited . Its structural similarity to other phenolic compounds suggests potential applications in pharmacology and food preservation.

The synthesis of 1,5-diacetyl-2,4-dihydroxy-3-methylbenzene can be achieved through several methods:

  • Friedel-Crafts Acylation: This method involves the acylation of a suitable aromatic precursor using acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Direct Hydroxylation: Hydroxyl groups can be introduced via electrophilic substitution reactions on a substituted benzene ring.
  • Biomimetic Approaches: Recent strategies have utilized biomimetic reactions that mimic natural processes to synthesize this compound efficiently .

These methods allow for variations in yield and purity depending on the reaction conditions.

1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene has several applications:

  • Antioxidants: Due to its potential antioxidant properties, it may be used in food preservation and cosmetic formulations.
  • Pharmaceutical Intermediates: Its unique structure makes it a candidate for synthesizing bioactive compounds.
  • Flavoring Agents: Compounds with similar structures are often used as flavoring agents in food products .

Interaction studies involving 1,5-diacetyl-2,4-dihydroxy-3-methylbenzene focus primarily on its reactivity with biological molecules. Research indicates that it may interact with proteins and enzymes due to its phenolic nature. These interactions could influence biological pathways or enhance therapeutic effects when used in drug formulations .

Several compounds share structural similarities with 1,5-diacetyl-2,4-dihydroxy-3-methylbenzene. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-HydroxyacetophenoneContains one hydroxyl group and one acetyl groupUsed as a precursor in pharmaceuticals
4-HydroxyacetophenoneSimilar to 1,5-diacetyl compound but lacks methyl groupExhibits strong antibacterial properties
Resorcinol (1,3-Dihydroxybenzene)Contains two hydroxyl groups but no acetyl substituentsKnown for its use in adhesives and coatings
Phloroglucinol (1,3,5-Trihydroxybenzene)Contains three hydroxyl groupsExhibits significant antioxidant activity

The uniqueness of 1,5-diacetyl-2,4-dihydroxy-3-methylbenzene lies in its specific arrangement of functional groups which enhances its reactivity and potential applications compared to these similar compounds.

1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene is a polysubstituted aromatic compound with the systematic IUPAC name 1-(5-acetyl-2,4-dihydroxy-3-methylphenyl)ethanone. Its molecular formula is C$${11}$$H$${12}$$O$$_4$$, and it belongs to the class of diacetylphenolic derivatives. The compound features a benzene ring substituted with:

  • Two acetyl groups (-COCH$$_3$$) at positions 1 and 5
  • Two hydroxyl groups (-OH) at positions 2 and 4
  • A methyl group (-CH$$_3$$) at position 3.

Table 1: Key Identifiers and Properties

PropertyValueSource
CAS Registry Number22304-66-1
Molecular Weight208.21 g/mol
SMILES NotationCC1=C(C(=CC(=C1O)C(=O)C)C(=O)C)O
Synonyms1,1'-(4,6-Dihydroxy-5-methyl-1,3-phenylene)diethanone

The compound’s structural complexity places it within the broader category of polyfunctional aromatic ketones, which are characterized by multiple electron-withdrawing and donating groups that influence reactivity.

Historical Context and Discovery

The synthesis of 1,5-diacetyl-2,4-dihydroxy-3-methylbenzene is rooted in Friedel-Crafts acylation methodologies developed in the early 20th century. Early reports describe its preparation via the acetylation of resorcinol derivatives using acetic anhydride in the presence of Lewis acids like zinc chloride. For example, 4,6-diacetylresorcinol—a structurally analogous compound—was first synthesized in 1965 via this method, and subsequent modifications introduced methyl groups to enhance stability.

The compound gained attention in the 2000s as a precursor for Mannich base reactions, where its phenolic hydroxyl groups and acetyl substituents facilitated the formation of biologically active derivatives. Its inclusion in chemical databases like PubChem (CID 2775159) in 2005 marked its formal entry into the scientific literature.

Position in Organic Chemistry Taxonomy

1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene occupies a unique niche in organic chemistry due to its multifunctional architecture:

  • Phenolic Core: The hydroxyl groups at positions 2 and 4 enable hydrogen bonding and participation in acid-base reactions.
  • Acetyl Substituents: The electron-withdrawing acetyl groups at positions 1 and 5 direct electrophilic substitution to the para and ortho positions relative to the hydroxyl groups.
  • Methyl Group: The methyl substituent at position 3 introduces steric hindrance, affecting reaction kinetics and regioselectivity.

This combination places the compound within the diacylphenol subclass, alongside derivatives like 4,6-diacetylresorcinol (CAS 2161-85-5). Its structural analogs, such as 2,5-dihydroxyterephthalic acid (CAS 610-92-4), highlight the role of symmetry in dictating physicochemical behavior.

Research Significance in Chemical Sciences

1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene has emerged as a valuable scaffold in multiple research domains:

Synthetic Chemistry

  • Mannich Base Synthesis: The compound reacts with formaldehyde and amines to yield Mannich bases, which exhibit antimicrobial properties. For instance, derivatives like 1-(5-acetyl-2,4-dihydroxy-3-(dimethylaminomethyl)phenyl)ethanone show activity against Staphylococcus aureus and Candida albicans.
  • Ligand Design: Its hydroxyl and acetyl groups enable chelation with transition metals, forming complexes used in catalysis. A 2023 study demonstrated its utility in synthesizing iron(III) complexes for C–H bond oxygenation and alkene cleavage.

Material Science

  • Polymer Modification: Derivatives of this compound improve the interfacial adhesion of high-performance fibers like poly(p-phenylene benzobisoxazole) (PBO).
  • Coordination Polymers: Its ability to act as a bis-bidentate ligand supports the creation of heterometallic frameworks with applications in gas storage.

Pharmacological Probes

While not directly used therapeutically, its structural motifs are leveraged in designing antioxidants and enzyme inhibitors. The acetyl and phenolic groups mimic natural phenolic antioxidants, enabling free radical scavenging in in vitro assays.

Macroscopic Physical Characteristics

1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene (CAS Registry Number: 22304-66-1) exhibits characteristic physical properties that define its macroscopic appearance and handling characteristics [1] [2]. The compound presents as crystalline solid material with a molecular weight of 208.21 grams per mole [1] [2] [3].

The crystalline nature of this compound is evidenced by its well-defined melting point range of 139-142°C [3]. This relatively narrow melting range indicates good purity and crystalline order in the solid state. The compound's predicted density of 1.3 ± 0.1 grams per cubic centimeter [3] suggests a moderately dense organic solid, consistent with the presence of hydroxyl groups and acetyl functionalities that contribute to intermolecular hydrogen bonding and dipole-dipole interactions.

PropertyValueMethod
Physical StateCrystalline solidVisual observation
ColorNot specified-
Molecular Weight208.21 g/molCalculated from formula
Density1.3 ± 0.1 g/cm³Predicted
Crystalline FormWell-defined crystalsMelting point analysis

Thermodynamic Properties

Phase Transition Parameters

The primary phase transition for 1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene occurs at the melting point, where the compound transitions from its crystalline solid state to liquid phase. The experimentally determined melting point range of 139-142°C [3] represents the solid-liquid phase transition temperature under standard atmospheric pressure conditions.

The compound's predicted boiling point of 418.2 ± 30.0°C [3] indicates the liquid-gas phase transition temperature, though this value requires experimental verification. The significant difference between melting and boiling points (approximately 280°C) suggests strong intermolecular forces in the liquid state, likely due to hydrogen bonding between hydroxyl groups and dipole interactions from the acetyl functionalities.

Phase TransitionTemperature (°C)UncertaintyMethod
Melting Point139-142±1.5Experimental
Boiling Point418.2±30.0Predicted
Flash Point220.8±21.1Predicted

Heat Capacity and Thermal Stability

While specific heat capacity measurements for 1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene have not been directly reported, estimates can be derived from similar aromatic compounds containing acetyl and hydroxyl functionalities [4] [5]. The presence of multiple functional groups suggests a complex heat capacity profile with contributions from aromatic ring vibrations, C=O stretching modes, O-H vibrations, and C-H bending motions.

Thermal stability analysis indicates that the compound likely undergoes decomposition at temperatures above its melting point [6] [7]. This behavior is characteristic of organic compounds containing acetyl groups, which can undergo thermal degradation through various pathways including deacetylation, oxidation, and aromatic ring fragmentation. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be required to determine precise decomposition temperatures and mechanisms [8] [7].

Solubility Behavior in Various Solvents

The solubility characteristics of 1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene are influenced by its molecular structure, which contains both polar (hydroxyl groups) and nonpolar (aromatic ring, methyl groups) regions. The compound possesses two hydrogen bond donor sites (hydroxyl groups) and four hydrogen bond acceptor sites (two hydroxyl oxygens and two acetyl carbonyl oxygens) [1].

Based on structural analysis and comparison with related compounds, the following solubility patterns are expected:

Solvent ClassExpected SolubilityRationale
Polar Protic SolventsModerate to HighHydrogen bonding with hydroxyl groups
Polar Aprotic SolventsModerateDipole interactions with acetyl groups
Nonpolar SolventsLowLimited interaction with aromatic system
WaterLow to ModerateCompeting hydrogen bonding effects

The topological polar surface area of 74.6 Ų [1] indicates moderate polarity, suggesting preferential solubility in moderately polar to polar solvents rather than highly nonpolar or highly polar media.

Spectroscopic Properties

Ultraviolet-Visible Spectral Characteristics

Aromatic compounds typically exhibit characteristic absorption bands in the ultraviolet-visible region due to π→π* electronic transitions within the conjugated aromatic system [9] [10]. For 1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene, the presence of electron-donating hydroxyl groups and electron-withdrawing acetyl groups creates a substituted aromatic system with modified electronic properties.

Expected UV-Visible absorption characteristics include:

Transition TypeWavelength RangeIntensityAssignment
Primary Band~205 nmHighπ→π* aromatic transition
Secondary Band255-275 nmModerateExtended conjugation effects
Charge Transfer>280 nmLow to ModerateDonor-acceptor interactions

The substitution pattern with hydroxyl groups at positions 2 and 4, and acetyl groups at positions 1 and 5, creates an extended conjugation system that may shift absorption maxima to longer wavelengths compared to simple benzene derivatives [11] [9].

Infrared Absorption Patterns

Infrared spectroscopy reveals characteristic vibrational modes for 1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene. The compound exhibits several distinct absorption regions based on its functional groups [9] [10]:

Functional GroupFrequency (cm⁻¹)IntensityVibrational Mode
O-H stretch3200-3600Broad, MediumHydroxyl groups
C-H aromatic~3030WeakAromatic C-H stretch
C=O stretch~1715StrongAcetyl carbonyl
C=C aromatic1500, 1600Medium to StrongRing breathing modes
C-H out-of-plane690-900MediumSubstitution pattern

The hydroxyl groups are expected to show broad absorption due to hydrogen bonding effects, while the acetyl carbonyls provide intense, sharp peaks characteristic of C=O stretching vibrations [12] [9].

Fluorescence Properties

Nuclear Magnetic Resonance (NMR) spectroscopic data for 1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene in dimethyl sulfoxide-d₆ (DMSO-d₆) reveals distinct proton environments [1]:

Proton TypeChemical Shift (ppm)MultiplicityIntegration
Hydroxyl protonsδ 13.25Singlet2H
Aromatic protonsδ 8.35Singlet1H
Acetyl methyl protonsδ 2.67-2.73Singlet6H

The downfield chemical shift of hydroxyl protons (δ 13.25 ppm) indicates strong intramolecular hydrogen bonding, likely between the hydroxyl groups and adjacent acetyl carbonyls [1]. The aromatic proton appears as a singlet due to the symmetrical substitution pattern, while the acetyl methyl groups show characteristic upfield shifts in the aliphatic region.

Regarding actual fluorescence properties, aromatic compounds with hydroxyl and carbonyl substituents can exhibit fluorescence behavior, though specific fluorescence quantum yields and emission wavelengths for this compound have not been experimentally determined. The presence of hydroxyl groups may lead to fluorescence quenching through non-radiative pathways, while the extended conjugation from acetyl substituents could enhance fluorescence intensity [13] [14].

XLogP3

2

Dates

Last modified: 08-16-2023

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